Lipophilicity Gain vs. 2,4-Dibromoaniline
The presence of the difluoromethoxy group significantly increases the lipophilicity of 2,4-dibromo-6-(difluoromethoxy)aniline compared to its non-fluorinated analog, 2,4-dibromoaniline. This is a critical parameter for predicting membrane permeability and bioavailability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~3.4 - 4.0 [1] |
| Comparator Or Baseline | 2,4-Dibromoaniline (CAS 615-57-6): LogP ~2.26 - 2.8 [2] |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.7 units |
| Conditions | Computational prediction (e.g., XLogP3, ACD/LogP) |
Why This Matters
A LogP increase of >1 unit indicates a substantial shift in lipophilicity, which directly influences the compound's distribution in biological systems and its suitability for designing CNS-penetrant or orally bioavailable drug candidates.
- [1] Chemsrc. (2017). 2,4-dibromo-6-(difluoromethoxy)aniline. Retrieved from m.chemsrc.com View Source
- [2] ChemSpider. (n.d.). 2,4-Dibromoaniline. Retrieved from legacy.chemspider.com View Source
